[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine hydrochloride
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Description
The compound "1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride" is a chemical of interest in various fields of research, including organic synthesis and material science. This compound, characterized by the presence of a bromophenyl group, a thiophenyl group, and a propylamine hydrochloride moiety, is notable for its potential applications in creating new materials and chemical intermediates.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical processes, including Friedel-Crafts acylation, α-bromination, and amination steps. For example, Zeng Zhi-ming (2003) synthesized a similar compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, via a process that includes bromination in ethanol at 60 ℃ for 2-3 h, showcasing the typical pathway for synthesizing bromophenyl and thiophenyl derivatives (Zeng Zhi-ming, 2003).
Molecular Structure Analysis
The molecular structure of similar bromophenyl and thiophenyl compounds has been determined using methods like UV, IR, 1HNMR, MS, and elementary analysis. These techniques provide insights into the compound's configuration, showcasing its complex architecture and the arrangement of its functional groups. For instance, the synthesis and crystal structure analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, reveals the structural intricacies of such compounds through single crystal X-ray diffraction studies (AfraQuasar A. Nadaf et al., 2019).
Chemical Reactions and Properties
The chemical properties of 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride and its derivatives can be explored through their reactions with various nucleophiles and electrophiles, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the generation of a structurally diverse library from 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride showcases the compound's versatility in undergoing alkylation and ring closure reactions (G. Roman, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of the compound. These properties are often determined through spectroscopic methods and crystallography, providing essential data for researchers and chemists working with these materials.
Chemical Properties Analysis
The chemical properties, including reactivity with various functional groups, stability under different conditions, and potential for further functionalization, are critical for the compound's application in synthesis and material science. Studies on similar compounds reveal insights into these aspects, highlighting the importance of comprehensive chemical analysis.
Scientific Research Applications
Synthesis and Chemical Structure
- 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride is involved in the synthesis of various benzimidazoles and thienoimidazoles through reactions with primary amines, showing moderate to good yields. This process is facilitated by CuI catalysis (Lygin & Meijere, 2009).
- The compound is used in the synthesis of 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and related derivatives, which are characterized by methods like NMR, IR, and mass spectral analysis (Nadaf et al., 2019).
Application in Generating Diverse Compound Libraries
- It serves as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated derivatives (Roman, 2013).
Role in Antimicrobial Activities
- Derivatives synthesized from 1-(4-Bromophenyl)-3-(thiophen-2-yl)propylamine hydrochloride have been evaluated for their antimicrobial activity against various bacterial and fungal strains, indicating potential applications in antimicrobial research (Kaneria et al., 2016).
Use in Designing Novel Compounds with Potential Biological Activities
- The compound has been used in the design and synthesis of novel derivatives with potential as H1-antihistaminic agents, displaying significant activity in preclinical models (Alagarsamy & Parthiban, 2013).
- It also plays a role in synthesizing compounds with antiviral evaluations, further emphasizing its importance in the development of bioactive molecules (Sayed & Ali, 2007).
properties
IUPAC Name |
1-(4-bromophenyl)-N-propyl-3-thiophen-2-ylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNS.ClH/c1-2-11-18-16(10-9-15-4-3-12-19-15)13-5-7-14(17)8-6-13;/h3-8,12,16,18H,2,9-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZIDUMRNWDCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(CCC1=CC=CS1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Bromophenyl)-3-(thiophen-2-yl)propyl](propyl)amine hydrochloride |
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